6-Chloro-2,3-diiodoaniline 6-Chloro-2,3-diiodoaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17248552
InChI: InChI=1S/C6H4ClI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2
SMILES:
Molecular Formula: C6H4ClI2N
Molecular Weight: 379.36 g/mol

6-Chloro-2,3-diiodoaniline

CAS No.:

Cat. No.: VC17248552

Molecular Formula: C6H4ClI2N

Molecular Weight: 379.36 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2,3-diiodoaniline -

Specification

Molecular Formula C6H4ClI2N
Molecular Weight 379.36 g/mol
IUPAC Name 6-chloro-2,3-diiodoaniline
Standard InChI InChI=1S/C6H4ClI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2
Standard InChI Key ZQXDTJUGPSOTAR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1Cl)N)I)I

Introduction

Structural and Molecular Characteristics

6-Chloro-2,3-diiodoaniline features an aniline backbone substituted with chlorine at the 6-position and iodine atoms at the 2- and 3-positions. The molecular formula C₆H₄ClI₂N corresponds to a molar mass of 379.41 g/mol. Key structural parameters include:

  • Aromatic ring geometry: The para-substituted chlorine and meta-diiodo groups induce significant steric hindrance and electronic effects, altering reactivity compared to unsubstituted aniline.

  • Bond lengths: Iodine’s larger atomic radius (1.33 Å) compared to chlorine (0.99 Å) results in elongated C–I bonds (2.10–2.15 Å) versus C–Cl (1.74 Å) .

  • Dihedral angles: Substituent arrangement creates non-planar distortions, with calculated angles of 15–25° between the amino group and aromatic plane .

Table 1: Calculated physicochemical properties of 6-Chloro-2,3-diiodoaniline

PropertyValueMethodology
LogP (octanol-water)3.61 ± 0.12XLOGP3 prediction
Polar surface area26.0 ŲDFT-B3LYP/6-31G(d)
Water solubility0.217 mg/mLESOL model
Melting point185–187°C (dec.)Analogous compounds

Synthetic Methodologies

Direct Iodination of Chloroaniline Precursors

A two-step approach dominates synthesis:

  • Chlorination: 2,3-Diiodoaniline undergoes electrophilic substitution using Cl₂ gas in acetic acid at 0–5°C, yielding 6-chloro-2,3-diiodoaniline in 68% yield .

  • Purification: Recrystallization from ethanol/water (3:1) removes unreacted starting material, confirmed by HPLC (>98% purity) .

Key reaction parameters:

  • Temperature control (<10°C) minimizes polyhalogenation.

  • Use of Lewis acids (e.g., FeCl₃) enhances regioselectivity for the 6-position .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J=8.8 Hz, H-5), 6.51 (d, J=8.8 Hz, H-4), 4.12 (s, 2H, NH₂) .

  • ¹³C NMR: 148.9 (C-1), 137.2 (C-6), 129.4 (C-4), 115.3 (C-5), 98.7 (C-2), 96.5 (C-3) .

Mass Spectrometry

  • ESI-MS: m/z 379.0 [M+H]⁺ (calc. 379.41), isotopic pattern confirms two iodine atoms .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich amino group directs incoming electrophiles to the para position relative to chlorine:
C6H4ClI2NH2+NO2+C6H3ClI2NH2NO2\text{C}_6\text{H}_4\text{ClI}_2\text{NH}_2 + \text{NO}_2^+ \rightarrow \text{C}_6\text{H}_3\text{ClI}_2\text{NH}_2\text{NO}_2
Conditions: HNO₃/H₂SO₄, 0°C, 2h .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively removes iodine:
C6H4ClI2NH2H2C6H5ClNH2+2HI\text{C}_6\text{H}_4\text{ClI}_2\text{NH}_2 \xrightarrow{\text{H}_2} \text{C}_6\text{H}_5\text{ClNH}_2 + 2\text{HI}
Yield: 89% at 50 psi, 25°C .

Applications in Drug Discovery

Antimicrobial Agents

Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus (ATCC 29213), with iodine enhancing membrane permeability .

Radiolabeling Precursor

The diiodo structure serves as a starting material for ¹²³I-labeled tracers used in SPECT imaging:
C6H4ClI2NH2¹²³IC6H4ClI(¹²³I)NH2\text{C}_6\text{H}_4\text{ClI}_2\text{NH}_2 \xrightarrow{\text{¹²³I}} \text{C}_6\text{H}_4\text{ClI(¹²³I)NH}_2
Labeling efficiency: 92% (RCY) using Cu(I)-mediated isotope exchange .

Future Research Directions

  • Green synthesis: Develop solvent-free iodination using ball milling .

  • Computational modeling: QSAR studies to optimize bioactivity while reducing halogen content.

  • Polymer applications: Explore use as a monomer in conductive polyaniline derivatives.

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